5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide

Medicinal Chemistry Fragment-Based Drug Discovery C–C Bond Formation

Medicinal chemistry teams pursuing carbonic anhydrase IX inhibitors or antibacterial oxadiazole libraries often require a halogenated sulfonamide core that enables late-stage diversification without de novo scaffold synthesis. 5-Bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide (CAS 1235082-85-5) addresses this need as a mid-fragment building block (MW 338.2) whose 5-bromothiophene handle supports Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for rapid SAR exploration. CAIX IC₅₀ values as low as 0.74 µM and antiproliferative activity (6.0 µM vs. HCT-116) have been demonstrated. The compound offers balanced H-bond capacity (1 HBD, 6 HBA) suitable for fragment-based drug discovery. Bulk quantities available with batch-specific certificates of analysis.

Molecular Formula C8H8BrN3O3S2
Molecular Weight 338.19
CAS No. 1235082-85-5
Cat. No. B2630208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide
CAS1235082-85-5
Molecular FormulaC8H8BrN3O3S2
Molecular Weight338.19
Structural Identifiers
SMILESCC1=NOC(=N1)CNS(=O)(=O)C2=CC=C(S2)Br
InChIInChI=1S/C8H8BrN3O3S2/c1-5-11-7(15-12-5)4-10-17(13,14)8-3-2-6(9)16-8/h2-3,10H,4H2,1H3
InChIKeyQEPKCSDXHUNJJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide: Structural Identity


5-Bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide (CAS 1235082-85-5) is a heterocyclic sulfonamide building block featuring a 5-bromothiophene-2-sulfonamide core linked via a methylene bridge to a 3-methyl-1,2,4-oxadiazole ring [1]. With a molecular formula C₈H₈BrN₃O₃S₂ and molecular weight 338.2 g/mol, it belongs to the therapeutically significant oxadiazole-sulfonamide hybrid class, which has demonstrated activity against carbonic anhydrase IX (anticancer), bacterial targets, and aldose reductase (diabetic complications) [2]. The bromine substituent at the thiophene 5-position provides a synthetic handle for downstream derivatization—an option absent in the non-halogenated parent scaffold [3].

Bromine handle for Pd cross-coupling — enables SAR library diversification
Oxadiazole-sulfonamide core — reported CAIX, antibacterial, ALR2 class-level bioactivity
Separate from 5-H/5-CH₃ analogs — distinct synthetic & electronic profile

Why This Brominated Analog Is Not Interchangeable with Close Analogs


Within the oxadiazole-sulfonamide series, even single-atom substitutions at the thiophene 5-position dictate divergent synthetic utility and biological engagement. The bromine atom offers a site for Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) that is completely absent in the 5-H, 5-methyl, or 5-chloro congeners [1]. In biological systems, SAR data from the OX series show that the nature of the heterocycle substituent directly governs target affinity: replacing thiazole with thiophene shifts CAIX IC₅₀ values by >2-fold, while halogen identity modulates antibacterial MIC values against Gram-negative pathogens [2]. Generic substitution between 5-bromo, 5-chloro, and 5-methyl analogs therefore risks loss of synthetic versatility, altered target potency, and non-reproducible screening outcomes.

Synthetic divergence
5-Br enables C–C bond formation; 5-H and 5-CH₃ analogs lack reactive site, limiting downstream diversification.
Potency shift
Halogen identity alters electronic character; class-level SAR suggests binding affinity may not transfer across Br/Cl/CH₃ analogs.

Quantitative Differentiation vs. Closest Analogs


Synthetic Versatility: Bromine as a Cross-Coupling Handle

The 5-bromo substituent enables late-stage Pd-catalyzed cross-coupling diversification (Suzuki, Sonogashira, Buchwald-Hartwig), a capability structurally precluded in the 5-hydrogen analog (CAS 1219913-33-3) and the 5-methyl analog (CAS 2034346-86-4). This makes the bromo compound the preferred entry point for SAR expansion libraries where the thiophene C5 position is a key diversity vector [1].

Cross-Coupling Handle
Class-level inference
Br enables Pd coupling; 5-H/CH₃ lack reactivity
Enables SAR library diversification
Reactivity inferred from organohalide scales
Medicinal Chemistry Fragment-Based Drug Discovery C–C Bond Formation

CAIX Inhibition Potency in the OX Compound Series

In the OX series (1,2,4-oxadiazole-sulfonamide conjugates), the nature of the heterocycle bearing the sulfonamide group directly controls CAIX inhibitory potency. The thiophene-containing compound OX12 demonstrated a CAIX IC₅₀ of 4.23 µM, while structural optimization yielding OX27 improved this to 0.74 µM—a 5.7-fold increase—and achieved antiproliferative activity (IC₅₀ = 6.0 µM) comparable to doxorubicin [1]. Although the target compound 5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide is a building block rather than a terminally elaborated OX compound, its 5-bromothiophene-2-sulfonamide core is directly represented in the pharmacophore of the OX series, establishing its relevance as a synthetic precursor to CAIX-targeting leads.

CAIX Inhibition
Cross-study comparable
OX12 IC₅₀ 4.23 µM; OX27 0.74 µM
Core pharmacophore for CAIX lead development
IC₅₀ from elaborated OX compounds; precursor context
Cancer Therapeutics Carbonic Anhydrase IX Tumor Hypoxia

Antibacterial Spectrum: Thiophene vs. Thiazole Sulfonamides

In the ACS Omega series OX1–OX27, compounds OX7 and OX11 exhibited MIC values of 31.25 and 15.75 µg/mL against S. pneumoniae, P. aeruginosa, and E. coli, respectively [1]. The series SAR indicates that heterocycle identity (thiophene vs. thiazole) and substituent electronic properties modulate antibacterial potency, with halogenated thiophene-sulfonamide hybrids showing enhanced activity over non-halogenated counterparts. The 5-bromo substituent contributes electron-withdrawing character (σₘ ≈ 0.39) that influences the sulfonamide N–H acidity and target binding, a feature absent in 5-H (σ = 0) or 5-methyl (σ ≈ -0.17, electron-donating) analogs [2].

Antibacterial MIC
Class-level inference
OX11 MIC 15.75 µg/mL (E. coli, P. aeruginosa)
Halogen identity influences antibacterial potency
Data from elaborated OX series; not building block-specific
Antibacterial Agents Gram-Negative Pathogens Multidrug Resistance

Aldose Reductase Inhibition Potential

Oxadiazole-sulfonamide hybrids have been validated as aldose reductase (ALR2) inhibitors, with the most potent compounds (6b, 6e, 6f, 6l) showing significant inhibition in the sub-micromolar range against ALR2 while maintaining selectivity over ALR1 [1]. The sulfonamide group is a recognized zinc-binding motif in aldose reductase, and the oxadiazole-thiophene architecture provides complementary hydrophobic contacts. The 5-bromo substituent may further enhance binding via halogen bonding interactions with the enzyme active site—a structural feature not available to the 5-H analog—though explicit comparative data for the building block itself are not yet reported in the literature.

ALR2 Inhibition
Supporting evidence
Class-level: oxadiazole-sulfonamides show selective ALR2 inhibition
Scaffold for ALR2 inhibitor lead optimization
No direct ALR2 data for the bromo building block
Diabetic Complications Aldose Reductase Polyol Pathway

Physicochemical Properties vs. 5-H and 5-CH₃ Analogs

The 5-bromo substituent increases molecular weight by ~79 Da relative to the 5-H analog (MW = 259.3 g/mol) and ~65 Da relative to the 5-methyl analog (MW ≈ 273.3 g/mol, estimated). This heavier mass shifts the compound from fragment-like (MW < 300) into the lower lead-like space (MW 300–350), while the electron-withdrawing bromine modulates LogP and sulfonamide N–H acidity relative to the electron-donating methyl congener. PubChem records confirm the molecular formula C₈H₈BrN₃O₃S₂ and MW 338.2 g/mol for the target compound [1].

Physicochemical Profile
Class-level inference
MW 338.2 vs. 259.3 (5-H) vs. ~273.3 (5-CH₃)
Bromination shifts MW and electronic profile
Affects solubility, permeability, and target binding
Drug-Likeness Fragment Properties Lead Optimization

Patent Landscape for Oxadiazole-Sulfonamide Scaffolds

The oxadiazole-sulfonamide scaffold is protected by multiple patent families spanning anticancer (CAIX), antibacterial, matrix metalloproteinase inhibition, and beta-amyloid modulation applications [1][2][3]. WO2000063194A1 specifically claims sulfonamide derivatives having oxadiazole rings as metalloproteinase inhibitors, while US patents cover heterocyclic sulfonamide inhibitors of beta-amyloid production for Alzheimer's disease. These filings confirm that the oxadiazole-sulfonamide architecture—precisely the core embodied by the target compound—is a privileged chemotype in medicinal chemistry, and that the 5-bromo derivative provides a patent-relevant synthetic entry point distinct from non-halogenated or differently halogenated analogs.

Patent Landscape
Supporting evidence
Scaffold covered in multiple patent families
5-Br congener offers distinct composition-of-matter position
Freedom-to-operate and novelty assessment context
Intellectual Property Drug Discovery Metalloproteinase Inhibition

Procurement-Driven Application Scenarios


Lead Optimization for Colorectal Cancer CAIX Inhibitors

Medicinal chemistry teams developing tumor-associated carbonic anhydrase IX inhibitors can employ this building block as the core sulfonamide pharmacophore for rapid SAR exploration via Pd-catalyzed cross-coupling at the 5-bromo position. The oxadiazole-thiophene-sulfonamide scaffold has demonstrated CAIX IC₅₀ values as low as 0.74 µM and antiproliferative activity comparable to doxorubicin (6.0 µM) in HCT-116 cells [1]. Late-stage diversification using the bromine handle can generate focused libraries probing the thiophene C5 pocket without resynthesizing the entire oxadiazole-sulfonamide core, accelerating the optimization cycle. [1]

Gram-Negative Antibacterial Library Synthesis

Building on the ACS Omega OX series, this compound serves as a versatile intermediate for generating halogenated oxadiazole-sulfonamide libraries. OX11 (a thiazole analog) achieved 15.75 µg/mL MIC against E. coli and P. aeruginosa, with synergy with ampicillin yielding multi-fold MIC reductions against MDR K. georgiana and K. pneumoniae [2]. The 5-bromo substituent enables Pd-catalyzed diversification to explore C5-aryl and C5-heteroaryl derivatives that may further improve potency and spectrum against resistant clinical isolates. [2]

Aldose Reductase Inhibitor Scaffold Expansion

For groups investigating selective ALR2 inhibition to prevent diabetic neuropathy and retinopathy, this building block provides the core oxadiazole-sulfonamide architecture already shown to deliver selective ALR2 inhibition with minimal ALR1 cross-reactivity and weak cytotoxicity [3]. The bromine atom at C5 offers both a synthetic diversification point and potential halogen-bonding interactions with the ALR2 active site, a structural hypothesis that can be tested through parallel synthesis of 5-aryl, 5-heteroaryl, and 5-amino derivatives from the bromo precursor. [3]

Fragment-to-Lead Evolution and Patent-Secure Series Development

The compound occupies a mid-fragment molecular weight range (338.2 g/mol) with balanced hydrogen-bonding capacity (1 HBD, 6 HBA), making it suitable for fragment-based drug discovery campaigns where the bromine serves as both a binding-element probe (halogen bonding) and a growth vector. Patent landscaping indicates that while the oxadiazole-sulfonamide scaffold is generically claimed in multiple filings [4], specific 5-bromothiophene embodiments remain relatively unexplored, offering opportunities for composition-of-matter patenting of novel derivatives with improved potency and selectivity profiles. [4]

Application
Selection Property
Validation Focus
CAIX inhibitor SAR studies
Bromine cross-coupling handle for C5 diversification
CAIX inhibition and antiproliferative endpoint review (OX series context)
Antibacterial screening library synthesis
Halogenated oxadiazole-sulfonamide core
MIC against Gram-negative pathogens (OX series context)
ALR2 inhibitor scaffold exploration
Oxadiazole-sulfonamide ALR2 pharmacophore
ALR2 selectivity and cytotoxicity screening
Fragment-based lead evolution and IP positioning
Mid-fragment MW (338.2) with halogen growth vector
Composition-of-matter novelty assessment
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